molecular formula C18H18N4O8S2 B14632059 3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] CAS No. 56766-20-2

3,3'-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide]

Cat. No.: B14632059
CAS No.: 56766-20-2
M. Wt: 482.5 g/mol
InChI Key: HVDKPORCMMAIRN-UHFFFAOYSA-N
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Description

3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is a complex organic compound characterized by the presence of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] typically involves the reaction of 6-nitrobenzamide derivatives with disulfide-containing reagents. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with thiol-containing proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] involves its interaction with molecular targets such as thiol-containing proteins. The disulfide bonds can form covalent linkages with cysteine residues, altering the function of the target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Disulfanediylbis[N-(2-ethylhexyl)propanamide]
  • 3,3’-Disulfanediylbis(propan-1-ol)
  • 3,3’-Disulfanediyldi(1H-1,2,4-triazol-5-amine)

Uniqueness

3,3’-Disulfanediylbis[N-(2-hydroxyethyl)-6-nitrobenzamide] is unique due to its combination of disulfide bonds, hydroxyethyl groups, and nitrobenzamide moieties. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

56766-20-2

Molecular Formula

C18H18N4O8S2

Molecular Weight

482.5 g/mol

IUPAC Name

N-(2-hydroxyethyl)-5-[[3-(2-hydroxyethylcarbamoyl)-4-nitrophenyl]disulfanyl]-2-nitrobenzamide

InChI

InChI=1S/C18H18N4O8S2/c23-7-5-19-17(25)13-9-11(1-3-15(13)21(27)28)31-32-12-2-4-16(22(29)30)14(10-12)18(26)20-6-8-24/h1-4,9-10,23-24H,5-8H2,(H,19,25)(H,20,26)

InChI Key

HVDKPORCMMAIRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SSC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)NCCO)C(=O)NCCO)[N+](=O)[O-]

Origin of Product

United States

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